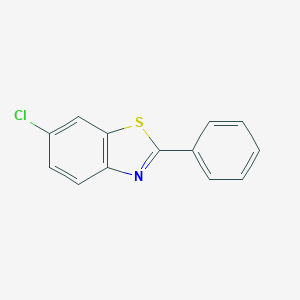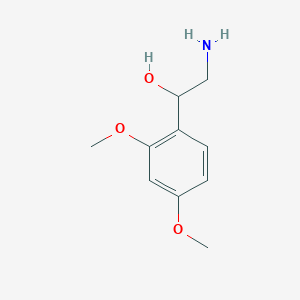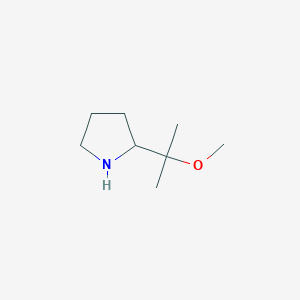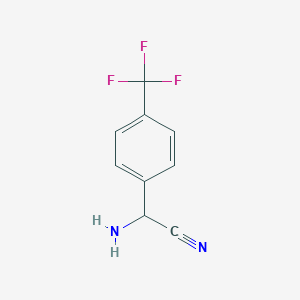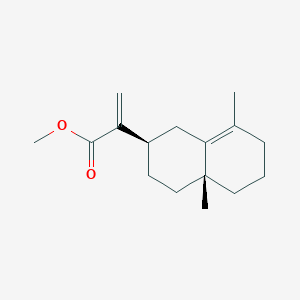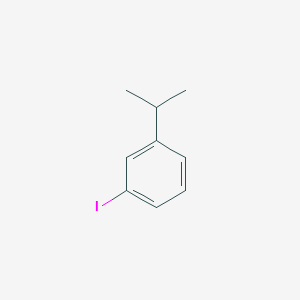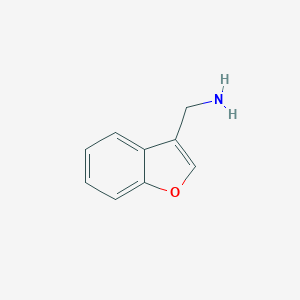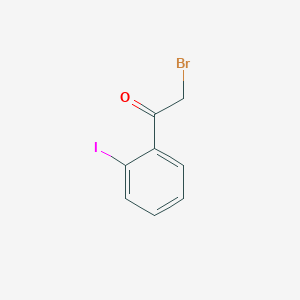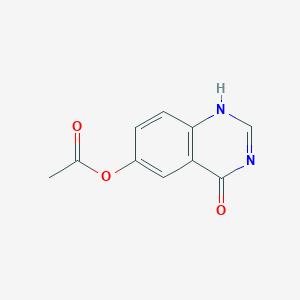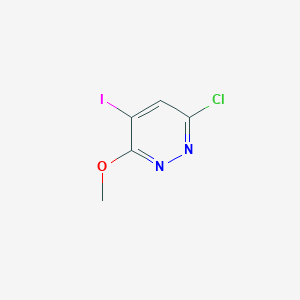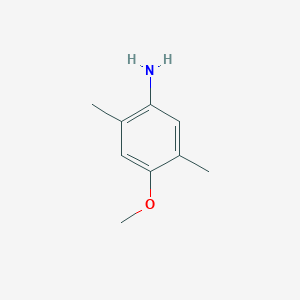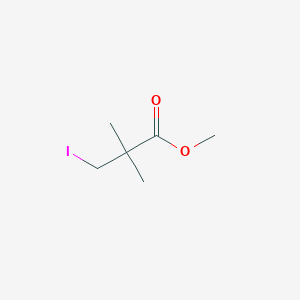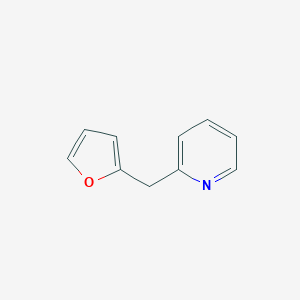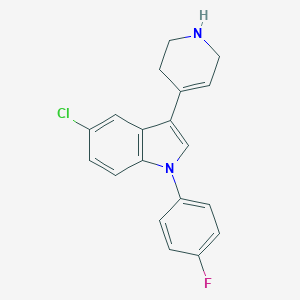
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, also known as TMP, is a boron-containing heterocyclic compound that has been studied extensively in recent years. It has a variety of applications in organic synthesis, pharmaceuticals, and materials science. It is a versatile building block for a range of organic compounds, and its unique structure makes it an attractive target for researchers in many fields. TMP has a wide range of biological activities, including antiviral, anti-inflammatory, and antifungal properties. It has been used as a drug delivery system, and its ability to form stable complexes with metal ions has made it useful in the development of new materials.
Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound is used as an intermediate in the synthesis of various organic compounds . It is particularly useful in the synthesis of nitrogen heterocyclic compounds, which have applications in medicine, pesticides, functional materials, and chemical engineering .
Methods of Application
The compound is typically used in substitution reactions to synthesize other compounds . The structure of the synthesized compounds is then confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR) spectroscopy, and mass spectrometry (MS) .
Results or Outcomes
The synthesized compounds were found to be significant intermediates of 1H-indazole derivatives . The optimized molecular structure was found to be consistent with the single crystal structure determined via experiment .
Application in Drug Research
Field
This application falls under the field of Pharmaceutical Research .
Summary of the Application
The compound is used as a reactant in the synthesis of novel glutamate transporter EAAT2 activators and crizotinib derivatives as SHIP2 inhibitors .
Methods of Application
The compound is used in a series of chemical reactions to synthesize the desired drug compounds .
Results or Outcomes
The synthesized compounds are then tested for their potential therapeutic effects .
Application in Quantum-Chemical Calculations
Field
This application falls under the field of Quantum Chemistry .
Summary of the Application
The compound is used in the synthesis of significant intermediates of 1H-indazole derivatives . These derivatives have been reported to have various biological activities and are also of interest in the fields of agriculture, energy, and others due to their insecticidal, weeding, and photoelectric activities .
Methods of Application
The compound is acquired through two substitution reactions . The structure is corroborated by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR) spectroscopy, and mass spectrometry (MS) .
Results or Outcomes
The optimized molecular structure was found to be consistent with the single crystal structure determined via experiment .
Application in Suzuki–Miyaura Coupling
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Methods of Application
The compound is used in a series of chemical reactions to synthesize the desired compounds .
Results or Outcomes
The synthesized compounds are then tested for their potential applications .
Application in Synthesis of Phenylboronic Ester Derivatives
Summary of the Application
The compound is used in the synthesis of two phenylboronic ester derivatives . These derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .
Results or Outcomes
The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
Eigenschaften
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(14)13-8/h5-7H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKJTADNAAPSQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590552 |
Source


|
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
CAS RN |
1310405-04-9 |
Source


|
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

